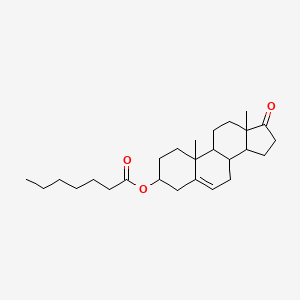
Prasterone enanthate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prasterone enanthate, also known as dehydroepiandrosterone enanthate, is a synthetic androgen, estrogen, and neurosteroid medication. It is primarily used as a component of menopausal hormone therapy to treat menopausal symptoms in women. This compound is a long-lasting prodrug of prasterone (dehydroepiandrosterone), a naturally occurring prohormone of androgens and estrogens .
準備方法
Synthetic Routes and Reaction Conditions: Prasterone enanthate is synthesized through the esterification of prasterone (dehydroepiandrosterone) with enanthic acid (heptanoic acid). The reaction typically involves the use of an acid catalyst and an organic solvent. The esterification process results in the formation of this compound, which is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Prasterone enanthate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release prasterone and enanthic acid.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Prasterone and enanthic acid.
Oxidation and Reduction: Various oxidized or reduced metabolites of prasterone.
科学的研究の応用
Prasterone enanthate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Utilized in hormone replacement therapy for menopausal women and studied for its potential in treating other hormonal imbalances.
Industry: Employed in the development of pharmaceutical formulations and as a standard in quality control processes
作用機序
Prasterone enanthate acts as a prodrug, releasing prasterone (dehydroepiandrosterone) upon hydrolysis. Prasterone is a precursor to androgens and estrogens, which bind to their respective receptors to exert their effects. The compound also has neurosteroid activity, influencing neurotransmitter receptors and modulating neuronal function. The molecular targets include androgen receptors, estrogen receptors, and various neurotransmitter receptors .
類似化合物との比較
Dehydroepiandrosterone (DHEA): The parent compound of prasterone enanthate, used as a dietary supplement and in hormone replacement therapy.
Estradiol valerate: Another esterified hormone used in combination with this compound for menopausal hormone therapy.
Testosterone enanthate: A similar esterified androgen used in hormone replacement therapy for men
Uniqueness: this compound is unique due to its dual role as an androgen and estrogen precursor, making it versatile in hormone replacement therapy. Its long-lasting prodrug nature ensures sustained release and prolonged effects, reducing the frequency of administration .
特性
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) heptanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENOUDBWKNPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5715729.png)
![N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzamide](/img/structure/B5715734.png)
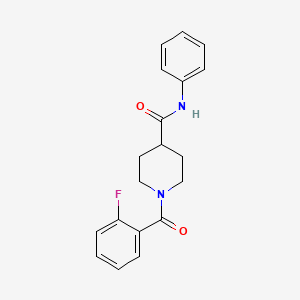
![ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate](/img/structure/B5715742.png)
![2-(4-bromo-2-cyanophenoxy)-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide](/img/structure/B5715743.png)
![1-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5715745.png)
![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)
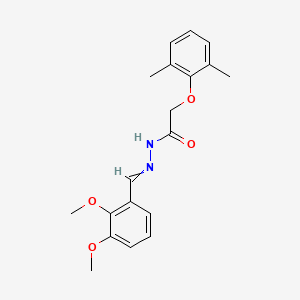
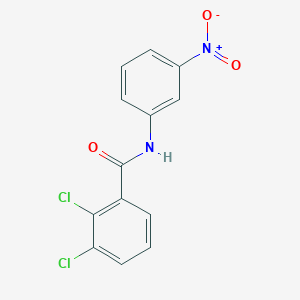
![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)
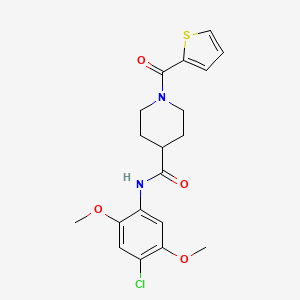
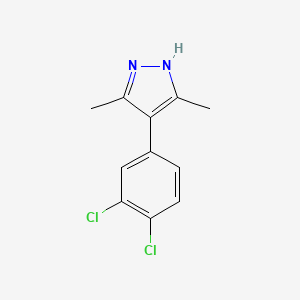
![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)

